2-(4-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
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Overview
Description
2-(4-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, an oxadiazole ring, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile in the presence of an acid catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with an appropriate leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or acetamide derivatives.
Scientific Research Applications
2-(4-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy and acetamide groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)acetamide: Lacks the oxadiazole ring, resulting in different chemical reactivity and biological activity.
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide: Lacks the phenoxy group, affecting its overall properties and applications.
2-(4-methylphenoxy)-N-phenylacetamide: Lacks the oxadiazole ring, leading to different interactions with molecular targets.
Uniqueness
2-(4-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the presence of both the oxadiazole ring and the phenoxy group, which contribute to its diverse chemical reactivity and potential applications in various fields. The combination of these structural features makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-13-20(14-8-16)28-15-21(27)24-19-11-9-18(10-12-19)23-25-22(26-29-23)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGIHBMUDCGHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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